5-Ethyl-3-isopropylisoxazole-4-carboxylic acid
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Overview
Description
5-Ethyl-3-isopropylisoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where nitrile oxides react with olefins to form isoxazole rings. Catalysts such as copper (I) or ruthenium (II) are often employed to facilitate this reaction .
Industrial Production Methods: In industrial settings, the production of isoxazole derivatives, including this compound, often involves metal-free synthetic routes to minimize costs and environmental impact. These methods utilize eco-friendly reagents and conditions, such as microwave-assisted synthesis and solvent-free reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Ethyl-3-isopropylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. For instance, isoxazole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and histone deacetylase (HDAC), leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Isoxazole: The parent compound with a similar five-membered ring structure.
3,5-Dimethylisoxazole: A derivative with methyl groups at positions 3 and 5.
4-Isopropylisoxazole: A derivative with an isopropyl group at position 4.
Uniqueness: 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and isopropyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
5-ethyl-3-propan-2-yl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-6-7(9(11)12)8(5(2)3)10-13-6/h5H,4H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFFAHLKOQEHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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